![molecular formula C22H19ClN4O3 B2924888 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile CAS No. 946378-14-9](/img/structure/B2924888.png)
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, also known as CBP501, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that derivatives of the mentioned chemical structure have been synthesized and tested for their antimicrobial activities. For instance, triazole derivatives containing a piperazine nucleus have demonstrated promising results in antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds' enzyme inhibitory potentials have been validated through molecular docking, suggesting their potential as novel antifungal agents (Mermer et al., 2018).
Tuberculostatic Activity
Compounds related to the core structure have shown tuberculostatic activity, indicating their potential use in combating tuberculosis. These compounds' minimum inhibiting concentrations (MIC) range from 25 to 100 mg/ml, highlighting their efficacy in vitro against tuberculosis bacteria (Foks et al., 2004).
Potential PET Radioligands for Imaging
A study on carbon-11-labeled arylpiperazinylthioalkyl derivatives, closely related to the compound , has been conducted for their application as PET radioligands. These derivatives have been prepared for imaging of 5-HT1AR, demonstrating the compound's potential in diagnostic imaging and neuroscience research (Gao et al., 2012).
Anti-inflammatory Activities
Novel triazoles and related derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Several derivatives have shown good to moderate activities against Gram-positive bacteria and in vivo anti-inflammatory activity, indicating their potential as anti-inflammatory agents (Al-Omar et al., 2010).
Corrosion Inhibition
Pyranopyrazole derivatives, which share functional groups with the compound , have been investigated for their role as corrosion inhibitors for mild steel in HCl solution. These studies have shown high inhibition efficiency, suggesting applications in materials science and engineering to prevent corrosion (Yadav et al., 2016).
properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-9-5-3-7-16(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNEXLQKXWGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.